

# (1S,2S,3R)-DT-061 CAS number and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1S,2S,3R)-DT-061

Cat. No.: B15575927

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## (1S,2S,3R)-DT-061: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(1S,2S,3R)-DT-061** is the enantiomer of the potent and orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), DT-061. While the (1R,2R,3S) enantiomer of DT-061 is the active form that stabilizes the PP2A-B56 $\alpha$  heterotrimer and promotes dephosphorylation of key oncogenic proteins, the (1S,2S,3R) enantiomer serves as a crucial negative control in research settings to ensure the observed effects are specific to the targeted PP2A activation.<sup>[1]</sup> This guide provides an in-depth overview of the chemical properties, mechanism of action, and relevant experimental protocols for **(1S,2S,3R)-DT-061** and its active counterpart.

### CAS Number and Chemical Identity

The active enantiomer, N-[(1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide, is assigned CAS Number 1809427-19-7. While a specific CAS number for the (1S,2S,3R) enantiomer is not separately cataloged in all databases, it is identified as the inactive enantiomer of the compound with this CAS number.

## Chemical Properties

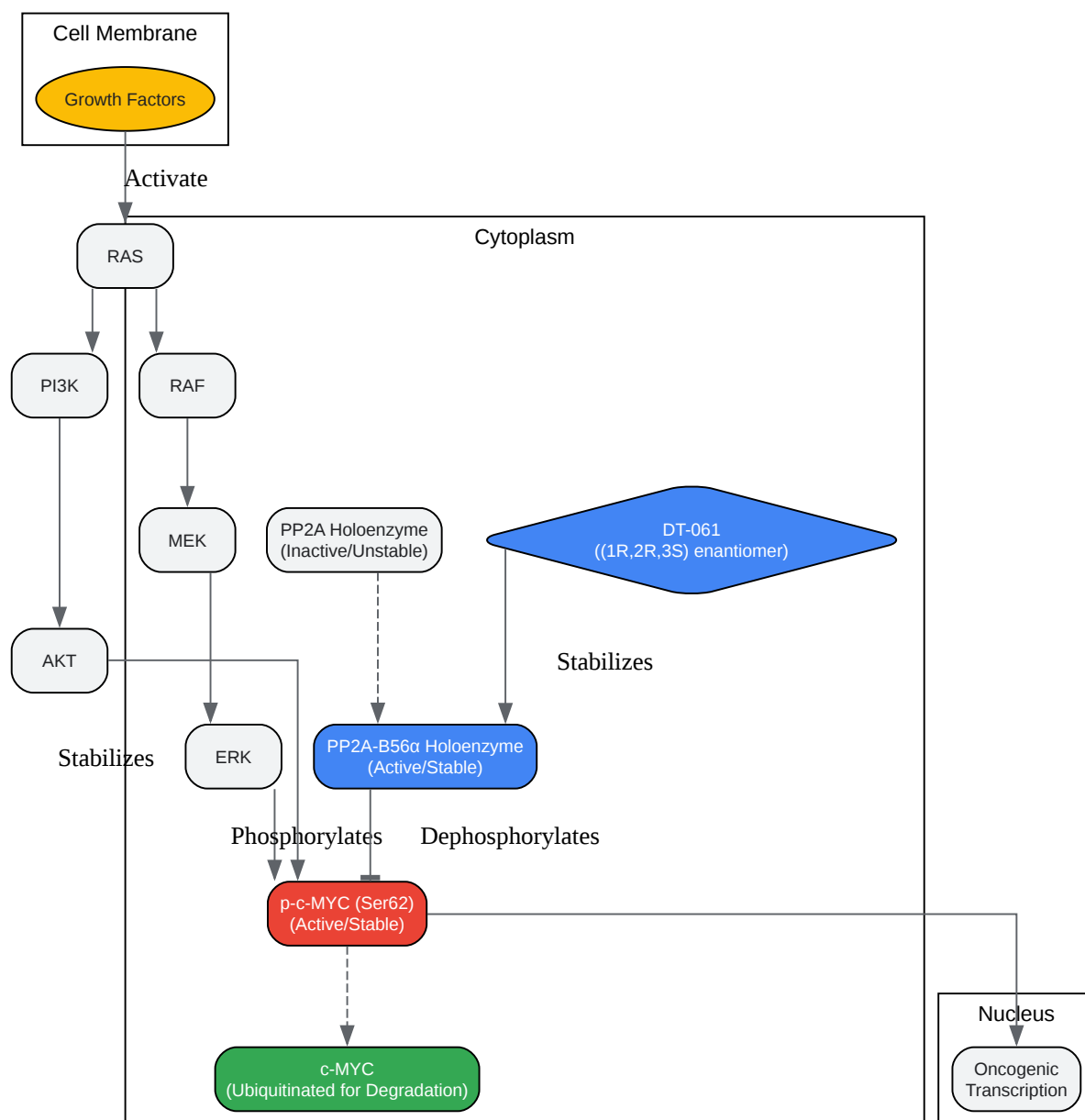
The following table summarizes the key chemical properties of DT-061.

Property	Value
Molecular Formula	C <sub>25</sub> H <sub>23</sub> F <sub>3</sub> N <sub>2</sub> O <sub>5</sub> S
Molecular Weight	520.52 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

## Mechanism of Action: PP2A Activation

DT-061 functions as a Small Molecule Activator of PP2A (SMAP). It selectively binds to a pocket formed at the interface of the A, B56 $\alpha$ , and C subunits of the PP2A heterotrimer. This binding stabilizes the complex, enhancing its phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC. The dephosphorylation of c-MYC at Serine 62 leads to its destabilization and subsequent degradation, thereby suppressing tumor growth.

## Signaling Pathway Diagram



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Caption: Signaling pathway of DT-061-mediated PP2A activation and c-MYC degradation.

## Experimental Protocols

### In Vitro PP2A Phosphatase Activity Assay

This protocol is adapted from methods utilizing the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) to measure phosphatase activity.

#### Materials:

- Purified PP2A holoenzyme (A, B56 $\alpha$ , and C subunits)
- DT-061 (active enantiomer) and **(1S,2S,3R)-DT-061** (negative control) dissolved in DMSO
- DiFMUP substrate (e.g., from Thermo Fisher Scientific, Cat. No. E12020)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1 mM CaCl<sub>2</sub>, 1 mM MnCl<sub>2</sub>, 0.025% Brij-35
- 96-well black, flat-bottom plates
- Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

#### Procedure:

- Prepare a 2X working solution of the PP2A enzyme in Assay Buffer.
- Prepare serial dilutions of DT-061 and the (1S,2S,3R) enantiomer in DMSO, and then dilute into Assay Buffer. Include a DMSO-only control.
- Add 25  $\mu$ L of the compound dilutions to the wells of the 96-well plate.
- Add 25  $\mu$ L of the 2X PP2A enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes.
- Prepare a 2X DiFMUP substrate solution in Assay Buffer.
- Initiate the reaction by adding 50  $\mu$ L of the 2X DiFMUP solution to each well.

- Immediately begin kinetic reading on the fluorescence plate reader, taking measurements every 1-2 minutes for 30-60 minutes.
- Calculate the rate of DiFMUP dephosphorylation (increase in fluorescence over time) for each condition. Compare the activity in the presence of the active DT-061 to the negative control enantiomer and the DMSO control.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of DT-061 to the PP2A complex in a cellular context.

Materials:

- Cancer cell line of interest (e.g., H358, KRAS-mutant lung cancer line)
- DT-061 (active enantiomer) and **(1S,2S,3R)-DT-061** (negative control)
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease and phosphatase inhibitors
- Antibodies for Western blotting (e.g., anti-PP2A-A, anti-PP2A-C)
- SDS-PAGE and Western blotting equipment

Procedure:

- Culture cells to ~80% confluency.
- Treat cells with either DT-061, **(1S,2S,3R)-DT-061**, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Harvest and resuspend the cells in PBS.
- Aliquot the cell suspension into PCR tubes.

- Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thaw cycles.
- Centrifuge the lysates at high speed to pellet aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble PP2A-A and PP2A-C subunits at each temperature by Western blotting.
- A shift in the melting curve (i.e., increased protein stability at higher temperatures) in the presence of the active DT-061 compared to the negative control and vehicle indicates target engagement.

## In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of DT-061 in a mouse xenograft model.

### Materials:

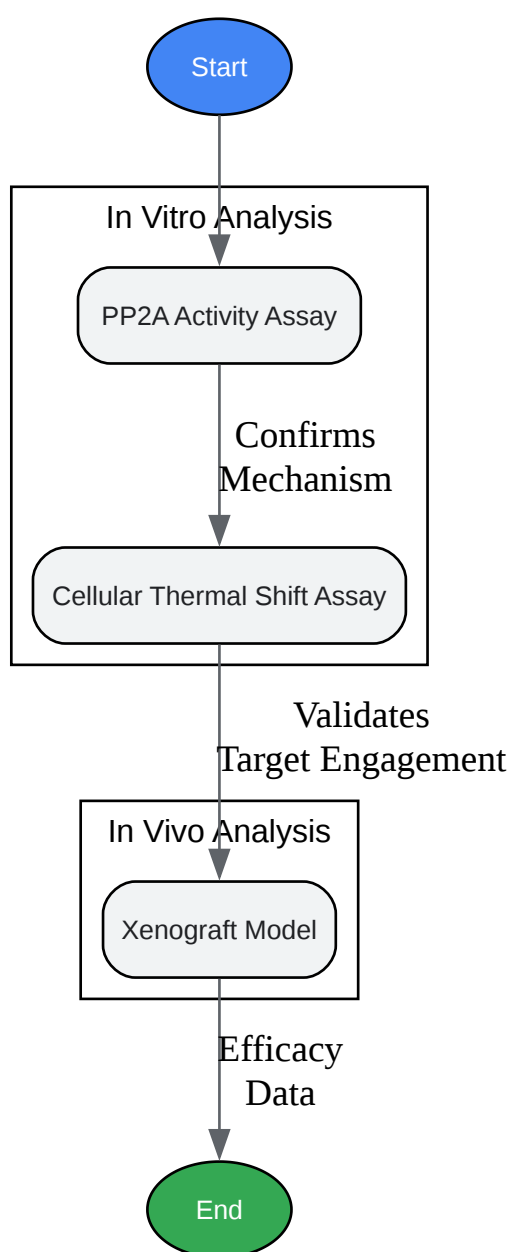
- Immunocompromised mice (e.g., BALB/c nude)
- Cancer cell line for implantation (e.g., H441 lung cancer cells)
- DT-061 formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement

### Procedure:

- Subcutaneously inject cancer cells into the flank of the mice.
- Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.

- Administer DT-061 (e.g., 5 mg/kg) or vehicle control via oral gavage daily or as determined.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

## Experimental Workflow Diagram



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Caption: A logical workflow for the preclinical evaluation of DT-061.

## Conclusion

**(1S,2S,3R)-DT-061** is an indispensable tool for researchers studying the therapeutic potential of PP2A activation. Its use as a negative control is critical for validating that the cellular and anti-tumor effects of DT-061 are a direct result of its specific interaction with and stabilization of the PP2A-B56 $\alpha$  holoenzyme. The experimental protocols outlined in this guide provide a robust framework for investigating the activity and efficacy of this class of compounds.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(1S,2S,3R)-DT-061 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15575927#1s-2s-3r-dt-061-cas-number-and-chemical-properties\]](https://www.benchchem.com/product/b15575927#1s-2s-3r-dt-061-cas-number-and-chemical-properties)

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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